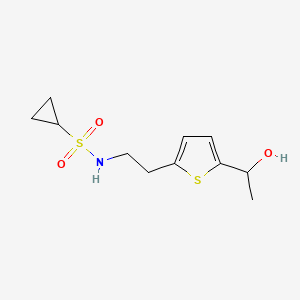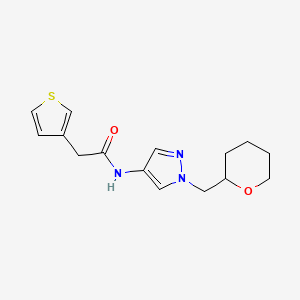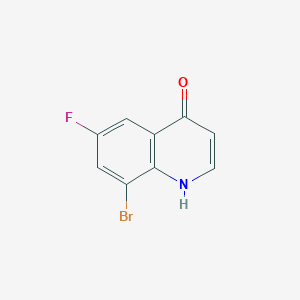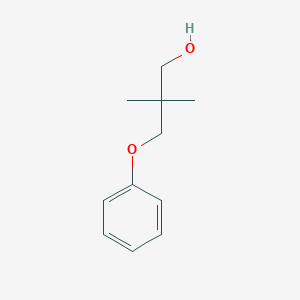![molecular formula C21H17ClFN3O3 B2508677 5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326916-57-7](/img/structure/B2508677.png)
5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class, which has been the subject of research due to its potential biological activities. These derivatives have been synthesized and evaluated for their potential as agents against A549 lung cancer cells, with some showing significant inhibitory effects .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amine under general heating or microwave-assisted conditions. The process yields various derivatives, with the structures confirmed by IR, (1)H NMR, and mass spectroscopy. X-ray diffraction analysis has been used to characterize representative single-crystal structures .
Molecular Structure Analysis
The molecular structure of these derivatives is crucial for their biological activity. Single-crystal X-ray diffraction has been employed to unambiguously determine the structures of these compounds. This technique has revealed the presence of different substituents on the pyrazole moiety, which significantly influences the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of the pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is influenced by the substituents on the aromatic rings. For instance, the presence of a 4-chlorophenyl group has been shown to enhance the inhibitory effects on A549 cell growth. The modifications on the pyrazole ring, such as chloro and methoxy groups, are likely to affect the interaction of these compounds with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can alter these properties, which in turn can influence the compound's biological activity and pharmacokinetic profile. The specific properties of "5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" have not been detailed in the provided papers, but similar compounds have been synthesized and characterized, providing a basis for comparison .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has focused on synthesizing and characterizing various pyrazole and pyrazolone derivatives due to their potential in medicinal chemistry. For instance, a study by Kariuki et al. (2021) explored the synthesis and structural characterization of isostructural thiazoles containing 4-fluorophenyl groups, which are closely related to the compound of interest. These compounds were synthesized in high yields and characterized using single crystal diffraction, demonstrating the potential for detailed structural analysis of similar fluorinated compounds (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G.).
Electrochemical Properties
The electrochemical behavior of fluorinated pyrazoles has been investigated to understand their reactivity and potential applications in sustainable chemistry. Costea et al. (2014) examined the electrochemical properties of fluorinated hydrazino-pyrazoles, suggesting that oxidative ring closure reactions may be conducted in ionic liquids, presenting an environmentally friendly method of synthesizing such compounds (Costea, L., Fafilek, G., & Kronberger, H.).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of pyrazole derivatives. For example, Gadakh et al. (2010) reported on fluorine-containing pyrazoles and their antibacterial activity against various bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Gadakh, A. V., Pandit, C., Rindhe, S. S., & Karale, B.).
Antitumor and Anti-inflammatory Activities
Research into the antitumor and anti-inflammatory activities of pyrazole derivatives has been significant. Mondal et al. (2014) focused on the synthesis of benzothiazole derivatives, including those with antitumor properties, using green chemistry approaches, suggesting potential applications in cancer therapy (Mondal, J., Sreejith, S., Borah, P., & Zhao, Y.). Additionally, Khalifa and Abdelbaky (2008) synthesized imidazolyl acetic acid derivatives showing significant anti-inflammatory activity, indicating the broad therapeutic potential of such compounds (Khalifa, M. M. A., & Abdelbaky, N.).
Eigenschaften
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3/c1-28-19-6-4-13(9-20(19)29-2)17-11-18-21(27)25(7-8-26(18)24-17)12-14-3-5-15(23)10-16(14)22/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVZYRWSOQRYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)

![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2508603.png)

![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one](/img/structure/B2508610.png)
![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2508612.png)
![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide](/img/structure/B2508613.png)

